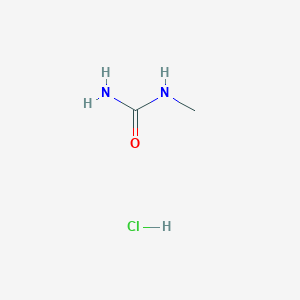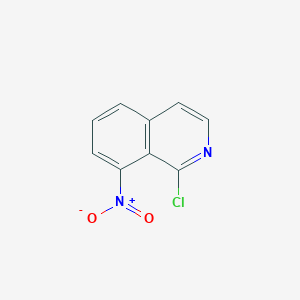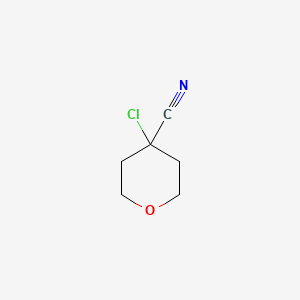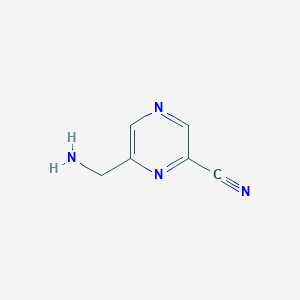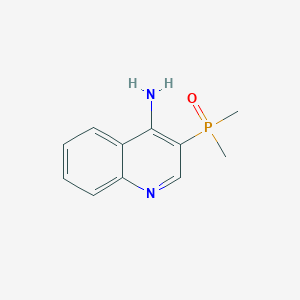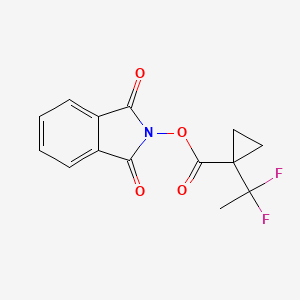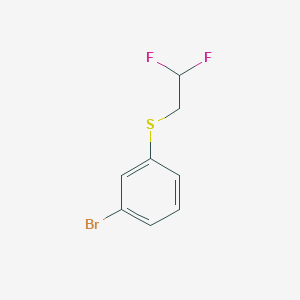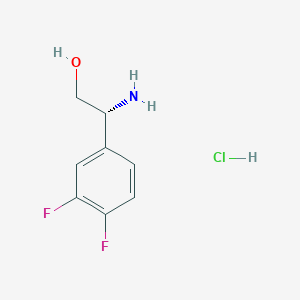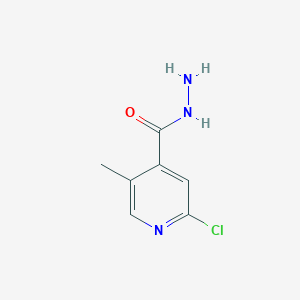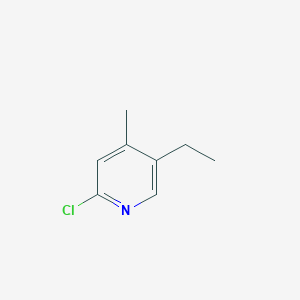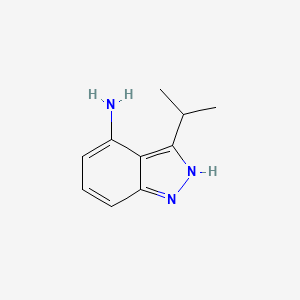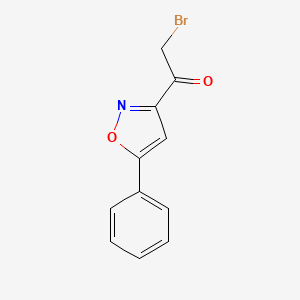
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is an organic compound with the molecular formula C11H8BrNO2 It is a brominated derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one typically involves the bromination of 1-(5-phenylisoxazol-3-yl)ethan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in alcohol solvents at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reactions are typically conducted in acidic or basic aqueous solutions.
Major Products
Nucleophilic substitution: Substituted isoxazole derivatives.
Reduction: 1-(5-phenylisoxazol-3-yl)ethanol.
Oxidation: 1-(5-phenylisoxazol-3-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the isoxazole ring are key structural features that interact with molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one: A positional isomer with similar chemical properties but different biological activities.
1-(5-Phenylisoxazol-3-yl)ethan-1-one: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one: A chlorinated analog with potentially different reactivity and biological properties.
Uniqueness
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
14731-15-8 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-bromo-1-(5-phenyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO2/c12-7-10(14)9-6-11(15-13-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
PPXHABJTQBEQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
